Researchers requiring orthogonal protection in peptide synthesis face methyl/ethyl ester saponification under Fmoc deprotection (piperidine). Tert-butyl 8-aminooctanoate solves this with a base-stable tert-butyl ester, enabling selective N-terminal modifications without C-terminus loss.
Supplied with ≥98% purity, ready for immediate multi-step syntheses.
Tert-butyl 8-aminooctanoate is a bifunctional linear-chain building block featuring a primary amine and a carboxylic acid protected as a tert-butyl (t-Bu) ester. Its core procurement value lies in the specific chemical behavior of the t-butyl ester group, which is stable under a wide range of basic, nucleophilic, and reductive conditions but is selectively and cleanly cleaved under mild acidic treatment, such as with trifluoroacetic acid (TFA). This property makes it a critical component in multi-step syntheses requiring orthogonal protection schemes, where other functional groups, like a base-labile Fmoc-protected amine, must be manipulated without affecting the carboxylic acid terminus.
Substituting Tert-butyl 8-aminooctanoate with seemingly simpler alternatives like methyl or ethyl 8-aminooctanoate, or the unprotected 8-aminooctanoic acid, is often unviable as it fundamentally alters the synthetic strategy. Methyl and ethyl esters are susceptible to cleavage under basic conditions (saponification), which precludes their use in reaction sequences involving common base-labile protecting groups like Fmoc or in steps requiring strong bases. The unprotected free acid introduces a reactive carboxyl group that can interfere with subsequent reactions, necessitating additional protection-deprotection steps and complicating purification. The use of the tert-butyl ester specifically avoids these process limitations, preserving the carboxyl terminus until a deliberate, acid-triggered final deprotection is required.
The primary differentiator for Tert-butyl 8-aminooctanoate is its stability to basic conditions used to remove other protecting groups, such as the Fmoc group in peptide synthesis. In a typical Fmoc deprotection step using 20% piperidine in DMF, a tert-butyl ester remains completely intact. In contrast, a methyl or ethyl ester would be liable to saponification under these conditions. A direct demonstration of this stability was shown in a synthesis where a cyclic amide was selectively opened with LiOH; the tert-butyl ester in the molecule remained intact while the amide was cleaved.
| Evidence Dimension | Chemical Stability to Base |
| Target Compound Data | Stable to LiOH treatment and standard piperidine solutions used for Fmoc removal. |
| Comparator Or Baseline | Methyl/Ethyl Esters: Prone to cleavage (saponification) under the same basic conditions. |
| Quantified Difference | Qualitatively complete stability vs. high susceptibility to cleavage. |
| Conditions | Aqueous LiOH for amide hydrolysis; 20% piperidine in DMF for Fmoc deprotection. |
This stability is essential for any multi-step synthesis requiring the use of base-labile protecting groups, enabling complex molecular construction without unintended cleavage of the C-terminus.
The tert-butyl ester is efficiently removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), yielding the free carboxylic acid and gaseous isobutylene. For example, treatment of a Boc- and tert-butyl ester-protected compound with TFA and anisole resulted in the removal of both groups with a 98% yield. This contrasts sharply with the harsh saponification conditions (e.g., strong base and heat) required for methyl or ethyl esters, which can compromise other sensitive functional groups in the molecule.
| Evidence Dimension | Deprotection Yield & Conditions |
| Target Compound Data | 98% yield upon deprotection with TFA/anisole. |
| Comparator Or Baseline | Methyl/Ethyl Esters: Require harsh basic hydrolysis (saponification), which risks side reactions and lower yields with complex substrates. |
| Quantified Difference | High yield under mild, volatile conditions vs. harsh conditions with potential for yield loss. |
| Conditions | TFA/anisole for tert-butyl ester cleavage. |
Mild, high-yield deprotection simplifies workup, improves final product purity, and preserves molecular integrity, making it a more reliable choice for valuable and complex intermediates.
The tert-butyl group significantly increases the hydrophobicity of the molecule compared to the unprotected amine or carboxylic acid. When used as a precursor for self-assembled monolayers (SAMs), this property is a direct indicator of successful surface coverage. For a related Boc-protected aminosilane, immobilization onto a hydrophilic silica surface (contact angle 5°) resulted in a highly hydrophobic surface with a water contact angle of 75°. This change provides a simple, quantitative measure of monolayer formation before the terminal group is deprotected to expose the reactive amine. Comparatively, forming a monolayer from the unprotected 8-aminooctanoic acid would result in a moderately wettable surface, making in-process verification more difficult.
| Evidence Dimension | Surface Wettability (Water Contact Angle) |
| Target Compound Data | Surface becomes hydrophobic, with contact angle increasing to ~75° (data for analogous Boc-protected surface). |
| Comparator Or Baseline | Unprotected Amine/Carboxyl Terminus: Results in moderately wettable surfaces. |
| Quantified Difference | >70° increase in contact angle post-immobilization. |
| Conditions | SAM formation on a silicon dioxide surface. |
For surface chemistry applications, the distinct hydrophobicity provides a straightforward method to confirm successful immobilization before proceeding with costly subsequent steps.
This compound is the right choice when synthesizing complex organic molecules, such as pharmaceuticals or peptidomimetics, that contain base-labile protecting groups (e.g., Fmoc). Its stability to bases like piperidine ensures the C-terminal ester remains intact during N-terminal deprotection, preventing side reactions and simplifying purification.
As a precursor for creating amine-terminated surfaces, Tert-butyl 8-aminooctanoate offers a process advantage. The hydrophobicity imparted by the tert-butyl group allows for easy verification of monolayer formation via contact angle measurements before the final, mild acid deprotection step to expose the functional amine groups.
The C8 alkyl chain provides a defined-length, flexible spacer, while the orthogonal protecting groups are ideal for synthesizing heterobifunctional linkers used in bioconjugation or for constructing PROTACs. The tert-butyl ester allows for selective modification at the amine terminus before a final, clean deprotection of the carboxylic acid for subsequent conjugation.
Corrosive;Irritant